3-(3-methoxypropyl)-2-(thiophen-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
3-(3-Methoxypropyl)-2-(thiophen-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a fused heterocyclic compound comprising a chromene (benzopyran) core fused with a pyrimidine-dione scaffold. The structure features:
- Chromeno[2,3-d]pyrimidine-4,5-dione backbone: A tricyclic system where the pyrimidine ring (positions 4 and 5 as ketones) is annulated with a chromene moiety.
- Substituents: A 3-methoxypropyl group at position 3, enhancing solubility and modulating electronic properties.
- Molecular formula: C₁₉H₁₈N₂O₅S (based on analogs in and ).
Properties
IUPAC Name |
3-(3-methoxypropyl)-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-24-10-5-9-21-17(14-8-4-11-26-14)20-18-15(19(21)23)16(22)12-6-2-3-7-13(12)25-18/h2-4,6-8,11H,5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJHLXKFWRBKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxypropyl)-2-(thiophen-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a member of the chromeno[2,3-d]pyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chromeno-pyrimidine backbone with a thiophene moiety and a methoxypropyl substituent.
Anticancer Properties
Recent studies have indicated that derivatives of chromeno[2,3-d]pyrimidine exhibit significant anticancer activity. For instance, a related compound showed inhibition of MIF2 (Macrophage Migration Inhibitory Factor) tautomerase activity with an IC50 value of 15 μM, demonstrating potential as a therapeutic agent against cancer cell proliferation . The mechanism involves the disruption of cancer cell signaling pathways, leading to apoptosis.
Antimicrobial Activity
Chromeno[2,3-d]pyrimidines have also been evaluated for antimicrobial properties. In vitro assays demonstrated that certain derivatives possess strong inhibitory effects against various bacterial strains. For example, compounds with modifications at the thiophene ring showed enhanced antibacterial activity compared to their non-modified counterparts .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the thiophene and pyrimidine rings significantly influence biological activity. For example:
- Substituents on the thiophene ring : The presence of electron-withdrawing groups enhances inhibitory potency against MIF2.
- Aliphatic versus aromatic substitutions : Aliphatic chains generally reduce activity compared to aromatic groups .
Case Study 1: MIF2 Inhibition
A detailed study focused on the inhibition of MIF2 by various derivatives of chromeno[2,3-d]pyrimidines. The most potent derivative exhibited an IC50 value of 7.2 μM, indicating its potential as a selective inhibitor in cancer therapy . The study utilized a series of biological assays to evaluate the efficacy and selectivity of these compounds.
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of several chromeno[2,3-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific structural modifications led to improved activity profiles against resistant strains .
Table 1: Inhibitory Potency of Chromeno[2,3-d]pyrimidine Derivatives
| Compound ID | Structure Modification | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 5d | Bromo substitution | 7.2 | MIF2 inhibition |
| 3a | No modification | 15 | MIF2 inhibition |
| 7d | Chlorophenyl group | 5.1 | Enhanced MIF2 inhibition |
| 4a | Aliphatic chain | >50 | Reduced activity |
Table 2: Antimicrobial Activity Profiles
| Compound ID | Target Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A1 | E. coli | 32 μg/mL |
| A2 | S. aureus | 16 μg/mL |
| A3 | Pseudomonas aeruginosa | 64 μg/mL |
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Chromeno vs. Thieno/Pyrido Scaffolds: Chromeno-pyrimidine-diones (e.g., target compound) exhibit planar aromatic systems favorable for intercalation or enzyme inhibition, whereas thieno-pyrimidine-diones () prioritize sulfur-mediated interactions . Pyrido-pyrimidine-diones () lack the chromene oxygen but retain hydrogen-bonding capacity via pyridine nitrogen .
Substituent Impact :
- Thiophene vs. Phenyl : Thiophene (as in the target compound) enhances π-electron density and may improve binding to hydrophobic pockets compared to phenyl analogs (e.g., ) .
- Methoxypropyl vs. Phenethyl : The 3-methoxypropyl group balances solubility and steric bulk, contrasting with the lipophilic phenethyl group in .
Table 2: Activity Data for Related Compounds
Key Findings:
Preparation Methods
Formation of 2-Amino-3-Cyano-4H-Chromene Precursor
The synthesis begins with the preparation of 2-amino-3-cyano-4H-chromene derivatives. For the target compound, this involves:
Key Data:
Cyclization to Chromeno-Pyrimidine Core
The 2-amino-3-cyano-4H-chromene intermediate undergoes cyclization with formamidine acetate to form the pyrimidine ring:
Introduction of 3-Methoxypropyl Side Chain
The 3-methoxypropyl group is introduced via alkylation:
Key Data:
Microwave-Assisted One-Pot Synthesis
A streamlined one-pot method combines all steps under microwave conditions:
Advantages:
Solvent-Free Mechanochemical Approach
For eco-friendly synthesis:
-
Reactants : Same as multi-step strategy.
-
Outcome : Comparable yields (80–85%) with reduced solvent waste.
Characterization and Validation
The final product is validated using:
-
Spectroscopy :
Challenges and Optimization
Comparative Analysis of Methods
| Method | Yield | Time | Purity | Eco-Friendliness |
|---|---|---|---|---|
| Multi-Step | 75–82% | 20 h | >95% | Moderate |
| Microwave One-Pot | 70–78% | 20 min | 90–93% | High |
| Mechanochemical | 80–85% | 1 h | 88–90% | Very High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
